Methyl 6-chloro-4-iodo-1H-indole-2-carboxylate is classified as an indole derivative. Indoles are characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of chlorine and iodine atoms in this specific compound enhances its electrophilic properties, making it suitable for various chemical reactions.
The synthesis of methyl 6-chloro-4-iodo-1H-indole-2-carboxylate can be achieved through several methods, primarily focusing on the introduction of the halogen substituents and the carboxylate group.
The molecular structure of methyl 6-chloro-4-iodo-1H-indole-2-carboxylate can be described by its molecular formula and molecular weight .
Property | Value |
---|---|
CAS Number | 2092756-13-1 |
IUPAC Name | Methyl 6-chloro-4-iodo-1H-indole-2-carboxylate |
InChI Key | JFSSGLFKNYYLRN-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CC2=C(N1)C=C(C=C2)Cl |
Methyl 6-chloro-4-iodo-1H-indole-2-carboxylate participates in various chemical reactions due to its functional groups.
Reagents used in these reactions include:
The mechanism of action for methyl 6-chloro-4-iodo-1H-indole-2-carboxylate involves its interaction with biological targets, which may include enzymes or receptors relevant to various biochemical pathways.
The compound may exhibit biological activity by:
Methyl 6-chloro-4-iodo-1H-indole-2-carboxylate possesses several notable physical and chemical properties:
The compound's stability is influenced by environmental factors such as light and moisture, necessitating proper storage conditions.
Methyl 6-chloro-4-iodo-1H-indole-2-carboxylate has several scientific applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: